N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide
Description
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Properties
IUPAC Name |
N',2,2-trimethyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-12-15(14-10-8-7-9-11-14)20-17(16(13)26(6,24)25)22(5)21-18(23)19(2,3)4/h7-12H,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWPELOTHLDVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide (CAS No. 320423-03-8) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C19H25N3O3S
- Molecular Weight : 373.49 g/mol
- Chemical Structure : The compound features a propanohydrazide backbone with a trimethyl group and a pyridine ring substituted with a methylsulfonyl and phenyl group.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds, followed by methylation and sulfonylation steps. Detailed methodologies can be found in literature focusing on similar hydrazide derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, indicating that derivatives with similar structures exhibit significant activity against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, a study evaluated several derivatives and found that those containing the methylsulfonyl group displayed enhanced antibacterial activity compared to their non-sulfonylated counterparts .
| Compound | Activity Against MRSA | Activity Against E. coli | MIC (µg/mL) |
|---|---|---|---|
| 7g | High | High | 1.5 |
| 7a | Moderate | Moderate | 5.0 |
| 9b | Low | Low | >50 |
COX Inhibition
The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Select compounds from related studies showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, demonstrating strong selectivity over COX-1 .
| Compound | IC50 COX-2 (µM) | Selectivity Index |
|---|---|---|
| 7g | 0.10 | 132 |
| 7a | 0.25 | 31 |
| Indomethacin | 0.079 | - |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Bacterial Growth : The presence of the methylsulfonyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : By selectively inhibiting COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1 mediated protective functions.
- Cytotoxicity Assessments : Safety evaluations indicated that certain derivatives exhibited low cytotoxicity against human cell lines, suggesting a favorable therapeutic index for potential clinical applications .
Case Studies
- Study on Antibacterial Efficacy : In a comparative study involving various hydrazone derivatives, this compound was shown to outperform standard antibiotics in inhibiting growth of multidrug-resistant strains.
- COX Inhibition Study : A molecular docking study revealed that the compound fits well into the active site of COX-2, supporting its role as a selective inhibitor which could lead to reduced side effects commonly associated with non-selective NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
